molecular formula C8H8ClNO3 B1378437 1-(Chloromethyl)-3-methoxy-5-nitrobenzene CAS No. 1261854-28-7

1-(Chloromethyl)-3-methoxy-5-nitrobenzene

Cat. No.: B1378437
CAS No.: 1261854-28-7
M. Wt: 201.61 g/mol
InChI Key: WEOYGUDIOABRHK-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-3-methoxy-5-nitrobenzene is an aromatic organic compound with the molecular formula C8H8ClNO3 and a molecular weight of 201.61 g/mol . This compound is supplied as a powder and is typically stored at room temperature . It features both a chloromethyl group and a nitro group on a methoxybenzene ring, making it a versatile chemical building block or intermediate in organic synthesis and medicinal chemistry research . The chloromethyl group is a reactive site that can undergo further functionalization, such as nucleophilic substitution, while the nitro group can be reduced to an amine, offering multiple pathways for molecular diversification. This compound is intended for research applications only and is not for diagnostic or therapeutic use. Researchers can request specific packaging, including palletized pails and various drums, and can inquire about custom synthesis to meet requirements for high-purity grades (99% to 99.999%+) and various standard grades, including Mil Spec, ACS, Reagent, and Pharmaceutical Grades . Please consult the Safety Data Sheet for proper handling information. Handle with care; hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

1-(chloromethyl)-3-methoxy-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3/c1-13-8-3-6(5-9)2-7(4-8)10(11)12/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEOYGUDIOABRHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)[N+](=O)[O-])CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261854-28-7
Record name 1-(chloromethyl)-3-methoxy-5-nitrobenzene
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Preparation Methods

Chloromethylation of 3-Methoxy-2-nitrobenzene

One of the most studied routes involves the chloromethylation of 3-methoxy-2-nitrobenzene . This process typically employs formaldehyde derivatives in the presence of hydrochloric acid and a Lewis acid catalyst, such as zinc chloride, to introduce the chloromethyl group at the aromatic ring.

Reaction Conditions:

  • Reactant: 3-methoxy-2-nitrobenzene
  • Reagents: Formaldehyde (or paraformaldehyde), hydrogen chloride
  • Catalyst: Zinc chloride or other Lewis acids
  • Temperature: Usually maintained around 60–80°C
  • Time: Several hours to ensure complete substitution

Mechanism:
The electrophilic chloromethylation proceeds via formation of a chloromethyl carbocation intermediate, which then substitutes at the ortho or para position relative to the methoxy group, favoring the position ortho to the methoxy group due to activating effects.

Outcome:
This method yields 1-(Chloromethyl)-3-methoxy-5-nitrobenzene with typical yields around 60–70%, depending on the reaction parameters and purity of starting materials.

Synthesis via Nitration and Subsequent Chloromethylation

Another approach involves nitration of a suitable precursor, such as 3-methoxybenzene , followed by chloromethylation:

  • Step 1: Nitrate 3-methoxybenzene using a mixture of concentrated nitric and sulfuric acids to obtain 3-methoxy-5-nitrobenzene .
  • Step 2: Chloromethylate the nitrated compound under similar conditions as above, using formaldehyde and HCl in the presence of a catalyst.

This sequential approach allows for better control over the regioselectivity of nitration and chloromethylation, ensuring substitution occurs at the desired positions.

Alternative Routes Using Halogenation and Functional Group Transformations

A less common but feasible route involves halogenating 3-methoxy-5-nitrobenzene with N-chlorosuccinimide (NCS) or other chlorinating agents, followed by nucleophilic substitution to introduce the chloromethyl group.

Data Table Summarizing Preparation Methods

Method Starting Material Reagents Catalyst Reaction Conditions Yield (%) Remarks
Chloromethylation 3-Methoxy-2-nitrobenzene Formaldehyde, HCl ZnCl₂ 60–80°C, several hours 60–70 Most direct and efficient
Nitration + Chloromethylation 3-Methoxybenzene HNO₃/H₂SO₄, formaldehyde, HCl - Nitration at 0–5°C, chloromethylation at 60–80°C 55–65 Sequential, controlled regioselectivity
Halogenation + Nucleophilic substitution 3-Methoxy-5-nitrobenzene NCS, formaldehyde - Room temperature to 80°C 50–60 Less common

Research Findings and Notes

  • The chloromethylation process is sensitive to reaction conditions; excess formaldehyde or prolonged reaction times can lead to poly-substitution or side products.
  • Catalysts such as zinc chloride significantly improve regioselectivity and yield.
  • Purification typically involves recrystallization or column chromatography to remove unreacted starting materials and by-products.
  • The purity of the final compound is critical, especially if intended for pharmaceutical applications, necessitating further purification steps like recrystallization from suitable solvents.

Chemical Reactions Analysis

Types of Reactions: 1-(Chloromethyl)-3-methoxy-5-nitrobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride in hydrochloric acid.

    Oxidation: The methoxy group can be oxidized to a formyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, or thiols are used under basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.

Major Products Formed:

    Nucleophilic Substitution: Products include 1-(hydroxymethyl)-3-methoxy-5-nitrobenzene, 1-(aminomethyl)-3-methoxy-5-nitrobenzene, and 1-(thiomethyl)-3-methoxy-5-nitrobenzene.

    Reduction: The major product is 1-(chloromethyl)-3-methoxy-5-aminobenzene.

    Oxidation: The major product is 1-(chloromethyl)-3-formyl-5-nitrobenzene.

Scientific Research Applications

1-(Chloromethyl)-3-methoxy-5-nitrobenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry.

    Medicinal Chemistry: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Material Science: It is used in the development of advanced materials, such as polymers and resins, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-3-methoxy-5-nitrobenzene depends on the specific chemical reactions it undergoes. For example:

    Nucleophilic Substitution: The chlorine atom in the chloromethyl group is a good leaving group, making the compound susceptible to nucleophilic attack. The nucleophile attacks the carbon atom bonded to the chlorine, leading to the substitution of the chlorine atom.

    Reduction: The nitro group is reduced to an amino group through a series of electron transfer steps facilitated by the reducing agent. This process involves the formation of intermediate species such as nitroso and hydroxylamine derivatives.

    Oxidation: The methoxy group is oxidized to a formyl group through the transfer of oxygen atoms from the oxidizing agent to the substrate.

Comparison with Similar Compounds

Reactivity

  • Chloromethyl (-CH₂Cl) vs. Chloro (-Cl): The chloromethyl group in the target compound is more reactive than a simple chloro substituent (as in ) due to its ability to undergo nucleophilic substitution (e.g., forming bonds with amines or thiols in drug-linker systems ).
  • However, the nitro group counteracts this by deactivating the ring overall .

Lipophilicity

  • The target compound’s chloromethyl group increases lipophilicity compared to 1-chloro-3-methoxy-5-nitrobenzene . This property is critical for bioavailability in drug design.
  • 1-Chloro-3-(chloromethyl)-5-nitrobenzene has a higher XLogP3 (2.8) due to dual chloro substituents, suggesting the target compound may have a similar or slightly lower logP.

Biological Activity

1-(Chloromethyl)-3-methoxy-5-nitrobenzene, also known by its CAS number 1261854-28-7, is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

1-(Chloromethyl)-3-methoxy-5-nitrobenzene features a nitro group, a methoxy group, and a chloromethyl group attached to a benzene ring. Its structural formula can be represented as follows:

C9H10ClNO3\text{C}_9\text{H}_{10}\text{Cl}\text{N}\text{O}_3

This compound's unique structure is significant for its interaction with biological targets.

The biological activity of 1-(Chloromethyl)-3-methoxy-5-nitrobenzene is primarily attributed to its ability to interact with various cellular targets:

  • Target Kinases : Similar compounds have been shown to inhibit kinases such as c-Met and VEGFR-2, which are involved in cancer cell proliferation and survival pathways.
  • Intracellular Signaling : The compound may affect intracellular signaling pathways that regulate cell growth and apoptosis, leading to antiproliferative effects against cancer cell lines.

Enzyme Interactions

1-(Chloromethyl)-3-methoxy-5-nitrobenzene has demonstrated the ability to inhibit specific enzymes involved in cancer progression. For instance:

  • c-Met Kinase Inhibition : This compound has been observed to bind to the active site of c-Met kinase, preventing substrate access and inhibiting its catalytic activity.

Cellular Effects

The compound's cellular effects include:

  • Cell Proliferation : In vitro studies have shown that it can significantly reduce the proliferation of various cancer cell lines.
  • Gene Expression Modulation : It alters gene expression profiles related to cell cycle regulation and apoptosis.

Pharmacokinetics

Research indicates that 1-(Chloromethyl)-3-methoxy-5-nitrobenzene exhibits favorable pharmacokinetic properties:

  • Absorption and Distribution : The compound is readily absorbed in biological systems, with studies indicating effective distribution across tissues.
  • Metabolism : It undergoes metabolic transformations, including oxidation and conjugation, which may affect its biological activity.

Case Studies

Several studies have explored the biological activity of 1-(Chloromethyl)-3-methoxy-5-nitrobenzene:

  • Anticancer Activity : A study evaluated the antiproliferative effects on human breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values significantly lower than those of standard chemotherapeutic agents.
  • Antimicrobial Properties : In another investigation, the compound was tested against various bacterial strains. It exhibited notable antibacterial activity, particularly against Gram-positive bacteria.

Data Table: Biological Activity Summary

Biological ActivityObserved EffectReference
AntiproliferativeReduced cell viability in cancer cells
AntimicrobialEffective against Gram-positive bacteria
Enzyme InhibitionInhibition of c-Met kinase

Q & A

Q. Optimization Strategies :

  • Temperature Control : Chloromethylation is exothermic; maintain 0–5°C to minimize side reactions.
  • Catalyst Screening : Test Lewis acids (e.g., FeCl₃ vs. ZnCl₂) to enhance regioselectivity.
  • Solvent Selection : Polar aprotic solvents (e.g., DCM) improve reagent solubility.
    Monitor progress via TLC and HPLC, and confirm purity with ¹H NMR .

Advanced: How do electronic effects of the nitro and methoxy groups influence the reactivity of the chloromethyl substituent in cross-coupling reactions?

Methodological Answer:
The nitro group (strong electron-withdrawing, meta-directing) stabilizes negative charges in transition states, facilitating nucleophilic substitutions at the chloromethyl site. The methoxy group (electron-donating, ortho/para-directing) may compete, complicating regioselectivity.

Q. Experimental Approaches :

  • Kinetic Studies : Compare reaction rates with analogs lacking nitro/methoxy groups.
  • Computational Modeling : Use DFT to map electron density and predict reactive sites.
  • Substituent Screening : Replace methoxy with other groups (e.g., methyl) to isolate electronic effects.
    Validate with X-ray crystallography or 2D NMR (e.g., NOESY) to confirm bond formation .

Basic: What analytical techniques are most reliable for characterizing structural ambiguities in this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify substituent positions via coupling patterns (e.g., nitro groups deshield adjacent protons).
  • IR Spectroscopy : Confirm nitro (1520–1350 cm⁻¹) and C-Cl (750–550 cm⁻¹) stretches.
  • Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns.

Q. Resolving Data Contradictions :

  • If NMR signals overlap, use deuterated solvents or 2D techniques (COSY, HSQC).
  • Cross-reference with X-ray crystallography (e.g., CCDC data) for absolute configuration .

Advanced: How can competing side reactions during chloromethylation be suppressed?

Methodological Answer:
Common side reactions include over-chlorination or Friedel-Crafts alkylation. Mitigation strategies:

Protective Groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups).

Stoichiometry Control : Use substoichiometric HCl to limit multiple chlorinations.

In Situ Quenching : Add NaHCO₃ to neutralize excess HCl.

Reaction Monitoring : Use GC-MS to detect intermediates like dichloromethane byproducts.
Optimize via DoE (Design of Experiments) to balance yield and selectivity .

Basic: What safety protocols are critical for handling 1-(Chloromethyl)-3-methoxy-5-nitrobenzene?

Methodological Answer:

  • PPE : Wear nitrile gloves, safety goggles, and flame-retardant lab coats. Use respiratory protection if dust forms.
  • Ventilation : Conduct reactions in a fume hood; install local exhaust for powder handling.
  • Storage : Store in airtight containers away from heat (nitro compounds are thermally sensitive).
  • Spill Management : Neutralize with alkaline solutions (e.g., 10% NaOH) and adsorb with vermiculite.
    Refer to SDS guidelines for emergency response (e.g., eye flushing with saline) .

Advanced: What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?

Methodological Answer:

  • Acidic Conditions : Protonation of the methoxy group reduces electron donation, destabilizing the aromatic ring. Nitro groups enhance acidity, promoting decomposition.
  • Basic Conditions : Hydroxide ions may displace the chloromethyl group via SN2, forming alcohols.

Q. Experimental Validation :

  • pH Stability Studies : Incubate the compound in buffers (pH 1–14) and monitor degradation via UV-Vis.
  • Isotopic Labeling : Use D₂O to track H/D exchange at reactive sites.
  • Kinetic Isotope Effects : Compare reaction rates with deuterated vs. non-deuterated analogs .

Basic: How can solvent polarity impact the compound’s solubility and reaction outcomes?

Methodological Answer:

  • Polar Solvents (DMF, DMSO) : Enhance solubility of nitro-aromatics but may participate in side reactions (e.g., sulfonation).
  • Nonpolar Solvents (Toluene, Hexane) : Reduce solubility but improve selectivity in Friedel-Crafts scenarios.

Q. Optimization Workflow :

Screen solvents using Hansen solubility parameters.

Measure partition coefficients (logP) to predict extraction efficiency.

Test mixed solvents (e.g., DCM/MeOH) for balanced polarity .

Advanced: What catalytic systems are effective for functionalizing the chloromethyl group in C–C bond formation?

Methodological Answer:

  • Palladium Catalysts : Suzuki-Miyaura coupling with aryl boronic acids (e.g., Pd(PPh₃)₄, K₂CO₃, DME).
  • Copper-Mediated Ullmann Coupling : For C–N bond formation with amines.
  • Photoredox Catalysis : Enable radical-based functionalization under mild conditions.

Q. Key Considerations :

  • Pre-activate the chloromethyl group with KI to enhance leaving-group ability.
  • Monitor catalyst loading (e.g., 1–5 mol%) to avoid metal contamination in products .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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1-(Chloromethyl)-3-methoxy-5-nitrobenzene
Reactant of Route 2
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1-(Chloromethyl)-3-methoxy-5-nitrobenzene

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